(S)-5-((Tert-butyldimethylsilyl)oxy)-2-(dibenzylamino)pentan-1-OL
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Overview
Description
(S)-5-((Tert-butyldimethylsilyl)oxy)-2-(dibenzylamino)pentan-1-OL is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a tert-butyldimethylsilyl (TBDMS) protecting group, which is commonly used to protect hydroxyl groups during chemical reactions. The presence of the dibenzylamino group adds to its versatility in various synthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-((Tert-butyldimethylsilyl)oxy)-2-(dibenzylamino)pentan-1-OL typically involves multiple steps:
Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.
Formation of the Amino Group: The protected intermediate is then subjected to nucleophilic substitution reactions to introduce the dibenzylamino group. This can be achieved using dibenzylamine and a suitable leaving group.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer. This can be done using chiral chromatography or by employing chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more robust and scalable chiral resolution techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Alkyl halides, tosylates, or mesylates in the presence of a base.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (S)-5-((Tert-butyldimethylsilyl)oxy)-2-(dibenzylamino)pentan-1-OL is used as an intermediate in the preparation of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to introduce chirality is particularly useful in the development of drugs with specific stereochemical requirements.
Medicine
In medicinal chemistry, this compound serves as a building block for the synthesis of potential therapeutic agents. Its derivatives may exhibit activity against various biological targets, making it a candidate for drug development.
Industry
In the chemical industry, this compound is used in the production of fine chemicals and advanced materials. Its versatility in chemical reactions allows for the creation of a wide range of products.
Mechanism of Action
The mechanism of action of (S)-5-((Tert-butyldimethylsilyl)oxy)-2-(dibenzylamino)pentan-1-OL depends on its specific application. In organic synthesis, it acts as a chiral building block, facilitating the formation of enantiomerically pure compounds. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
®-5-((Tert-butyldimethylsilyl)oxy)-2-(dibenzylamino)pentan-1-OL: The enantiomer of the compound, differing in its stereochemistry.
5-((Tert-butyldimethylsilyl)oxy)-2-(amino)pentan-1-OL: Lacks the dibenzyl groups, which may affect its reactivity and applications.
5-Hydroxy-2-(dibenzylamino)pentan-1-OL: Lacks the TBDMS protecting group, making it more reactive towards certain reagents.
Uniqueness
The presence of both the tert-butyldimethylsilyl protecting group and the dibenzylamino group in (S)-5-((Tert-butyldimethylsilyl)oxy)-2-(dibenzylamino)pentan-1-OL provides a unique combination of stability and reactivity. This makes it particularly useful in synthetic pathways where selective protection and deprotection steps are required.
Properties
IUPAC Name |
(2S)-5-[tert-butyl(dimethyl)silyl]oxy-2-(dibenzylamino)pentan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39NO2Si/c1-25(2,3)29(4,5)28-18-12-17-24(21-27)26(19-22-13-8-6-9-14-22)20-23-15-10-7-11-16-23/h6-11,13-16,24,27H,12,17-21H2,1-5H3/t24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQBUEWQTGYMOU-DEOSSOPVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCC(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OCCC[C@@H](CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39NO2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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